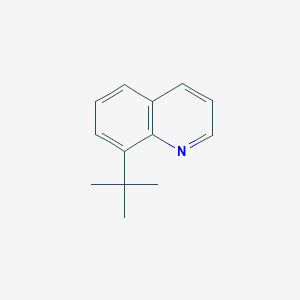

8-Tert-butylquinoline

Description

Context of Quinoline (B57606) Derivatives in Modern Organic and Coordination Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of chemical science. bohrium.comscbt.comorientjchem.org Its derivatives are integral to medicinal chemistry, with a rich history in the development of pharmaceuticals, including antimalarial and antimicrobial agents. vulcanchem.comnih.gov In modern organic synthesis, quinolines are not only synthetic targets but also versatile intermediates and ligands. bohrium.comscbt.com The unique electronic properties and the presence of a nitrogen atom capable of coordination make quinoline and its derivatives valuable ligands in coordination chemistry. colab.wsbendola.com These coordination complexes are explored for their applications in catalysis, materials science, and as therapeutic agents. colab.wsnih.gov The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its steric and electronic properties, making it a privileged structure in drug discovery and materials science. orientjchem.orgnih.gov

Conformational and Electronic Consequences of the Tert-Butyl Moiety at the C-8 Position of the Quinoline Core

The introduction of a bulky tert-butyl group at the C-8 position of the quinoline ring system induces significant conformational and electronic changes. The tert-butyl group, due to its large size, exerts considerable steric hindrance around the nitrogen atom of the quinoline. This steric bulk can influence the geometry of metal complexes by affecting the coordination sphere of the metal center. libretexts.org In catalysis, this steric hindrance can play a crucial role in determining the regio- and stereoselectivity of a reaction. acs.org

From an electronic standpoint, the tert-butyl group is an electron-donating group through induction. This inductive effect increases the electron density on the quinoline ring system. researchgate.net An increase in electron density at the metal center in coordination complexes can influence the reactivity of the complex, for instance, by retarding the approach of nucleophiles. researchgate.net The interplay of these steric and electronic effects makes 8-tert-butylquinoline a ligand capable of imparting specific properties to a metal catalyst, influencing its activity and selectivity. rsc.orgresearchgate.net

Overview of Key Academic Research Themes for this compound

Academic research involving this compound primarily revolves around its application in catalysis and coordination chemistry. A notable area of investigation is its use as a ligand in hydrogenation reactions. For instance, N-methyl fluorosulphonates of this compound have been utilized in catalytic hydrogenations on platinum. rsc.orgresearchgate.net The steric bulk of the tert-butyl group is a key feature in these studies, influencing the selectivity of the hydrogenation process.

Furthermore, the synthesis of this compound itself has been a subject of study, with methods being developed for its preparation. umich.edu The compound also serves as a building block for more complex molecular architectures. While direct applications are still being explored, its structural analogs with bulky substituents have shown promise in various fields, suggesting potential for this compound in areas such as materials science and medicinal chemistry. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

75413-96-6 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

8-tert-butylquinoline |

InChI |

InChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3 |

InChI Key |

OQKVXNPHJMUXOZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1N=CC=C2 |

Other CAS No. |

75413-96-6 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Tert Butylquinoline and Its Precursors

Direct Alkylation Approaches to 8-Tert-butylquinoline

Direct alkylation involves the introduction of a tert-butyl group onto the quinoline (B57606) scaffold. These methods are often sought for their step-economy, though they can present challenges in controlling regioselectivity.

The direct tert-butylation of quinoline has been explored using various reagents and reaction systems. One notable method involves the use of tert-butylmercury halides, which can alkylate quinolines and other nitrogen-containing heterocycles. acs.orgacs.org This reaction proceeds via a homolytic substitution pathway. acs.org Another approach is the Minisci reaction, a powerful tool for the direct C-H functionalization of heteroaromatics through the addition of a nucleophilic carbon radical. rsc.org This method can be adapted for tert-butylation using radical precursors like pivalic acid. Furthermore, visible-light-mediated photoredox catalysis allows for the decarboxylative alkylation of quinoline N-oxides using carboxylic acid derivatives as the alkylating agents, which can lead to tert-butylated products. nih.gov

| Tert-butylating Agent | Reaction Type | Comments |

| tert-Butylmercury halides | Homolytic Aromatic Substitution | Effective for quinolines and their N-oxides. acs.orgacs.org |

| Pivalic Acid Derivatives | Minisci Reaction / Photoredox Catalysis | Involves the generation of a tert-butyl radical for addition to the heterocycle. rsc.orgnih.gov |

| Di-tert-butyl peroxide | Dual Acid-Catalyzed Alkylation | Used in conjunction with catalysts like FeCl3/HCl for tert-butylation of arenes. researchgate.net |

This table provides an interactive summary of common tert-butylating agents and the reaction types they are involved in for the synthesis of this compound.

Catalysis is key to developing efficient and selective direct tert-butylation methods. Dual Brønsted/Lewis acid systems, such as those combining iron(III) chloride (FeCl3) and a protic acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), have been shown to promote the site-selective tert-butylation of electron-rich aromatic compounds using di-tert-butyl peroxide. researchgate.net In the context of the Minisci reaction, electrochemical methods have emerged as an environmentally friendly alternative, using widely available alkyl halides as radical precursors to functionalize N-heteroarenes without the need for stoichiometric chemical oxidants. rsc.org Visible-light photoredox catalysis also represents a mild and effective strategy, capable of generating alkyl radicals from simple carboxylic acids under neutral conditions. nih.gov

| Catalytic System | Reaction Type | Key Features |

| FeCl3 / Protic Acid (e.g., HCl, TFA) | Dual Acid Catalysis | Promotes site-selective tert-butylation of arenes. researchgate.net |

| Electrochemical System | Electrochemical Minisci Reaction | Environmentally friendly; uses alkyl halides as radical precursors. rsc.org |

| Photoredox Catalyst (e.g., Iridium or Ruthenium complexes) | Visible-Light-Mediated Alkylation | Mild reaction conditions; high functional group tolerance. nih.gov |

This interactive table outlines various catalytic systems employed in the direct tert-butylation of quinoline, highlighting their respective reaction types and key characteristics.

Reactions Involving Quinoline and Tert-butylating Agents

Cyclization Reactions for Quinoline Ring Formation with Integrated Tert-butyl Group

An alternative to direct alkylation is the construction of the quinoline ring from precursors that already contain the tert-butyl substituent. This approach offers excellent control over the position of the alkyl group. Classic quinoline syntheses like the Skraup and Friedländer reactions can be adapted for this purpose. The Skraup cyclization, for instance, can utilize a butylated aniline (B41778), such as 2-tert-butylaniline, which reacts with glycerol (B35011) and sulfuric acid to form the quinoline core with the tert-butyl group fixed at the 8-position. vulcanchem.com Similarly, the Friedländer synthesis involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene carbonyl group; starting with a 2-amino-benzaldehyde or -ketone bearing a tert-butyl group would yield the corresponding substituted quinoline. mdpi.com More modern methods include catalytic alkene cyclization reactions, which can form densely substituted tetrahydroquinolines from aniline derivatives in a single step with high stereocontrol. nih.gov

Multi-step Synthesis Pathways Involving Quinoline Intermediates

Multi-step syntheses provide a versatile and often necessary route when direct methods are not feasible or selective. msu.eduscribd.comtrine.eduqut.edu.auchegg.com These pathways involve the initial synthesis of a quinoline bearing a specific functional group, which is then chemically transformed to introduce the tert-butyl group.

The first stage in a multi-step pathway is the synthesis of a quinoline derivative with a handle for subsequent modification. Halogenated quinolines, particularly 8-bromoquinoline (B100496) or 8-iodoquinoline, are common and highly useful precursors. These can be prepared through various standard halogenation techniques. Another valuable intermediate is 8-formylquinoline (quinoline-8-carbaldehyde), which can be synthesized and then used in reactions to build more complex structures or undergo transformations at the aldehyde group. wiley.com Combinatorial methods, such as sequences involving the Ugi four-component reaction followed by palladium-catalyzed intramolecular arylation, can also generate diverse functionalized quinoline scaffolds. nih.gov

With a functionalized quinoline in hand, the tert-butyl group is typically introduced using organometallic reagents. fishersci.fr A common and effective method is the cross-coupling reaction of an 8-haloquinoline with a tert-butyl-containing organometallic species. For example, a nickel-catalyzed cross-coupling can be performed between 8-bromoquinoline and a tertiary Grignard reagent like tert-butylmagnesium bromide. researchgate.net Alternatively, organolithium reagents offer another powerful option. A halogen-metal exchange reaction can be carried out, for instance, by treating 8-bromoquinoline with tert-butyllithium. This reaction generates an 8-lithioquinoline intermediate, which can then be quenched or undergo further reaction, or in some cases, the tert-butyl group may be transferred. fishersci.fr

| Functionalized Quinoline | Organometallic Reagent | Reaction Type |

| 8-Bromoquinoline | tert-Butylmagnesium Bromide | Nickel-Catalyzed Cross-Coupling researchgate.net |

| 8-Iodoquinoline | tert-Butyllithium | Halogen-Metal Exchange fishersci.fr |

| 8-Triflatequinoline | tert-Butylboronic Acid | Suzuki-Miyaura Coupling |

This interactive table details common multi-step pathways for introducing a tert-butyl group onto a quinoline ring, showing the precursor, the organometallic reagent, and the type of reaction involved.

Preparation of Functionalized Quinoline Precursors

Stereoselective Synthetic Considerations for Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound presents a unique challenge in asymmetric synthesis. The introduction of a stereocenter, particularly in proximity to the bulky tert-butyl group at the 8-position, requires carefully designed stereoselective methodologies. Research in this specific area is nascent, but principles from the asymmetric synthesis of other quinoline derivatives can be extrapolated and applied. Key strategies include the use of chiral catalysts, the incorporation of chiral auxiliaries, and the kinetic resolution of racemic mixtures.

One of the most promising approaches for inducing chirality in the quinoline scaffold is through the use of chiral catalysts. Chiral phosphoric acids and organocatalysts derived from natural products like cinchona alkaloids have demonstrated significant success in the enantioselective synthesis of various quinoline derivatives.

A notable example is the enantioselective synthesis of the 8-hydroxyquinoline (B1678124) derivative, Q134. This process utilizes quinidine (B1679956) or quinine (B1679958) as a catalyst to facilitate a stereoselective reaction, leading to the formation of a chiral center at the C7 position, adjacent to the C8 substituent. The use of these catalysts allows for the production of enantiomerically pure products on a significant scale. mdpi.com The general scheme for this type of enantioselective synthesis is presented below:

| Catalyst | Product | Enantiomeric Excess (ee) |

| Quinidine | (R)-enantiomer | High |

| Quinine | (S)-enantiomer | High |

| Table 1: Enantioselective Synthesis of a Chiral 8-Hydroxyquinoline Derivative. mdpi.com |

This methodology could potentially be adapted for the synthesis of chiral this compound derivatives by modifying the starting materials to include a tert-butyl group at the 8-position and a reactive site for the introduction of a stereocenter.

Another significant strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed. This approach has been successfully employed in the diastereoselective synthesis of tetrahydroquinoline derivatives. mdpi.comresearchgate.net For instance, chiral N-acyl-quinolinium salts can undergo nucleophilic addition with high diastereoselectivity, which upon removal of the chiral auxiliary, yield enantiomerically enriched products. researchgate.net

The kinetic resolution of racemic mixtures of 8-substituted quinolines represents another viable pathway to obtaining chiral derivatives. This method involves the use of a chiral catalyst that preferentially reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. Asymmetric transfer hydrogenation is a powerful technique for the kinetic resolution of axially chiral 5- or 8-substituted quinolines. dicp.ac.cnresearchgate.netnih.govacs.org Chiral phosphoric acids have been shown to be effective catalysts in this process, leading to high selectivity factors. dicp.ac.cnresearchgate.netbeilstein-journals.orgchemrxiv.orgfrontiersin.org

While this method primarily yields axially chiral compounds, the principles of enantioselective recognition by a chiral catalyst could be applied to the resolution of this compound derivatives bearing a stereocenter.

Furthermore, C8-selective functionalization of quinolines, often directed by the nitrogen atom of the quinoline ring, provides a route to introduce various functional groups at the 8-position. acs.orgacs.orgmdpi.comchemrxiv.orgpolyu.edu.hk While these methods are not inherently stereoselective, the introduction of a functional group that can be subsequently modified through a stereoselective reaction is a plausible strategy.

Reactivity and Mechanistic Investigations of 8 Tert Butylquinoline

Electrophilic and Nucleophilic Reactions of the Quinoline (B57606) Heterocycle

The reactivity of the quinoline ring system is characterized by its bicyclic heteroaromatic nature, containing both a benzene (B151609) ring and a pyridine (B92270) ring. This structure dictates the preferred sites for electrophilic and nucleophilic attack. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic substitution. Consequently, electrophilic attack, such as nitration, halogenation, and sulfonation, typically occurs on the electron-richer benzene ring, favoring positions 5 and 8. arsdcollege.ac.in

Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. Reactions like the Chichibabin reaction (amination with sodamide) or attack by organometallic reagents like phenyllithium (B1222949) and n-butyllithium occur primarily at the 2- and 4-positions. arsdcollege.ac.in The presence of a bulky tert-butyl group at the 8-position, as in 8-tert-butylquinoline, significantly influences this general reactivity pattern. The tert-butyl group is electron-donating via induction, which would typically activate the benzene ring towards electrophilic substitution. However, its considerable steric bulk can hinder the approach of reactants to the 8-position and the adjacent 7-position. libretexts.org This steric hindrance is a critical factor in determining the regioselectivity of reactions involving the heterocycle. libretexts.org

Hydrogenation Studies and Selective Reduction

The selective reduction of the quinoline ring system is a key transformation, yielding either 1,2,3,4-tetrahydroquinolines (py-THQ) through saturation of the pyridine ring or 5,6,7,8-tetrahydroquinolines (bz-THQ) via saturation of the benzene ring. The presence and position of substituents, along with the reaction conditions, play a crucial role in directing this selectivity.

The choice of solvent and catalyst is paramount in controlling the outcome of quinoline hydrogenation. Studies have shown that catalytic hydrogenation of 8-substituted quinolines, including this compound, yields different products depending on the acidity of the reaction medium. rsc.org

Under weakly basic or neutral conditions, such as using methanol (B129727) as a solvent with a platinum catalyst, the hydrogenation of quinoline and its derivatives, including this compound, selectively occurs on the pyridine ring. rsc.org This reaction exclusively yields the corresponding 1,2,3,4-tetrahydroquinoline. rsc.org In contrast, performing the hydrogenation in a strongly acidic solvent like trifluoroacetic acid (CF₃CO₂H) with a platinum catalyst favors the reduction of the benzene ring, producing 5,6,7,8-tetrahydroquinolines as the major products. rsc.org

Other catalytic systems have also been explored. For instance, a tungsten-based pre-catalyst, [WCl(η⁵-Cp)(CO)₃], has been shown to be effective for the homogeneous pressure hydrogenation of various quinolines. researchgate.netresearchgate.net This system successfully accommodates sterically demanding motifs, including the 8-tert-butyl group, to produce the corresponding tetrahydroquinoline. researchgate.netresearchgate.net Similarly, electrostatically tuned phenols have been used as organocatalysts for the transfer hydrogenation of quinolines, where bulky tert-butyl substitutions on the catalyst were found to yield nearly quantitative conversions to tetrahydroquinoline. rsc.org

| Substrate | Catalyst | Solvent | Major Product | Reference |

|---|---|---|---|---|

| This compound | Platinum | Methanol | 1,2,3,4-Tetrahydro-8-tert-butylquinoline | rsc.org |

| This compound | Platinum | Trifluoroacetic acid | 5,6,7,8-Tetrahydro-8-tert-butylquinoline | rsc.org |

| Quinoline with 8-tert-butyl motif | Tungsten Pre-catalyst | Isopropanol | Tetrahydroquinoline derivative | researchgate.netresearchgate.net |

| Quinoline | ETP-3 (Phenol with tert-butyl groups) | Not Specified | 1,2,3,4-Tetrahydroquinoline | rsc.org |

The tert-butyl group at the 8-position exerts a significant steric and electronic influence on the hydrogenation of the quinoline ring. Generally, more basic quinolines tend to give higher yields of the 5,6,7,8-tetrahydroproduct when hydrogenated under acidic conditions. researchgate.net However, this compound is noted as an exception to this trend. researchgate.net

In acidic media, the quinoline nitrogen is protonated, forming a quinolinium ion. This deactivates the pyridinium (B92312) ring towards reduction, thereby favoring the hydrogenation of the benzene ring. While the electron-donating nature of the tert-butyl group increases the basicity of the quinoline nitrogen, its steric bulk appears to play a more dominant role. The steric hindrance posed by the large tert-butyl group at the C-8 position can affect the adsorption of the molecule onto the catalyst surface and influence the regioselectivity of the hydrogen addition. rsc.org Research on tungsten-catalyzed hydrogenation noted that the sterically demanding tert-butyl group was well-tolerated, allowing for good yields of the reduced product. researchgate.net This suggests that while the group's bulk is a major factor, its impact can be modulated by the choice of catalytic system.

Influence of Solvent and Catalyst on Hydrogenation Selectivity

Isomerization Reactions

While this compound itself is not typically the substrate for isomerization, quinoline derivatives are integral components of catalytic systems that mediate isomerization reactions, particularly of alkenes. The steric and electronic properties of substituents on the quinoline ligand can fine-tune the catalyst's activity and selectivity.

Iridium complexes featuring pincer-type ligands are active catalysts for alkene isomerization. researchgate.netrsc.org These systems can be used in tandem with other reactions, such as hydroboration, to convert internal olefins into linear alkylboronates through a sequential isomerization–hydroboration process. rsc.org The substitution pattern on the ligands, which can include quinoline-based structures, is crucial for catalytic performance.

Palladium-catalyzed reactions also demonstrate the role of isomerization in synthesis. For example, propargylamines containing a tert-butyl group can undergo palladium-catalyzed cyclization to form functionalized quinoline heterocycles. nih.gov Alternatively, under basic conditions, these same propargylamines can isomerize to afford 1-azadienes, showcasing how reaction conditions can selectively direct pathways between cyclization and isomerization. nih.govresearchgate.net Tandem catalytic processes, such as the iridium-catalyzed isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol, provide another route to substituted quinoline derivatives. thieme-connect.com

| Catalyst System | Reaction Type | Role of Quinoline-related Moiety | Reference |

|---|---|---|---|

| Iridium-NCP Pincer Complex | Alkene Isomerization | Component of the pincer ligand | rsc.org |

| Pd(OAc)₂ | Cyclization of Propargylamines | Product (Quinoline formation) | nih.gov |

| Bu₄NOAc (Base) | Isomerization of Propargylamines | Starting material for alternative pathway | nih.gov |

| [IrCp*Cl₂]₂/KOH | Tandem Isomerization/Cyclization | Product (Quinoline formation) | thieme-connect.com |

The tert-butyl group serves as a powerful mechanistic probe and a steric directing group in isomerization reactions. Its bulk can significantly influence reaction equilibria and even alter reaction pathways. In studies of alkene stability, it has been shown that a large tert-butyl group adjacent to a double bond can cause strong internal repulsion, making a more substituted alkene less thermodynamically stable than a less substituted isomer—an exception to the general rule. aalto.fi This steric strain arises because the bulky group crowds other substituents around the rigid double bond. aalto.fi

In mechanistic studies of palladium-catalyzed E/Z isomerization of alkenes, a substrate containing a tert-butyl group was used to probe the viability of a cationic pathway. nih.gov The observation that the alkene isomerized without migration of the tert-butyl group was inconsistent with the formation of a tertiary carbocation intermediate, providing crucial evidence for an alternative mechanism. nih.govsemanticscholar.org Furthermore, the presence of a bulky tert-butyl group can fundamentally change a reaction's outcome. In one case, its presence on an isoxazole (B147169) ring caused the reaction to proceed via a ring-opening pathway instead of the expected isomerization reaction, demonstrating its ability to dictate the course of a transformation. researchgate.net In palladium nanoparticle-catalyzed reactions, the tert-butyl group can hinder the di-σ-bond formation required for hydrogenation, thereby favoring isomerization pathways instead. rsc.org

Regio- and Stereoselectivity in Alkene Isomerization Catalyzed by Related Systems

Other Functionalization Reactions of the Quinoline Core

The functionalization of the quinoline core, particularly in derivatives such as this compound, is a significant area of research in synthetic organic chemistry. These reactions allow for the introduction of various functional groups, paving the way for the creation of novel compounds with potential applications in materials science and pharmaceuticals. This section explores several key functionalization reactions of the quinoline nucleus, with a focus on halogenation and borylation, which are applicable to 8-substituted quinolines.

C-H Halogenation

A notable advancement in the functionalization of quinolines is the development of metal-free, regioselective C-H halogenation. An operationally simple and efficient protocol has been established for the halogenation of a variety of 8-substituted quinoline derivatives at the C5 position. rsc.org This reaction is conducted under ambient conditions in the open air, utilizing the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org A key advantage of this method is its high functional group tolerance and excellent regioselectivity, consistently yielding the C5-halogenated product in good to excellent yields for a range of 8-substituted quinolines. rsc.org

Specifically, the bromination of 8-substituted quinolines has been investigated under various conditions. For instance, the treatment of 8-hydroxyquinoline (B1678124) with molecular bromine can yield 5-bromo and 5,7-dibromo derivatives. acgpubs.org The reaction conditions, such as temperature and solvent, play a crucial role in determining the product distribution. acgpubs.org While these studies primarily focus on 8-hydroxyquinoline and 8-aminoquinoline (B160924), the methodologies provide a foundation for the selective halogenation of other 8-substituted quinolines like this compound.

Table 1: Summary of Halogenation Reactions on 8-Substituted Quinolines

| Substrate | Reagent | Position of Halogenation | Key Findings | Reference |

|---|---|---|---|---|

| 8-Substituted Quinolines | Trihaloisocyanuric acid | C5 | Metal-free, high regioselectivity, proceeds at room temperature. rsc.org | rsc.org |

| 8-Hydroxyquinoline | Molecular Bromine (Br₂) | C5 and C7 | Yields a mixture of 5-bromo and 5,7-dibromo derivatives. acgpubs.org | acgpubs.org |

C-H Borylation

Site-selective C-H borylation represents another powerful tool for the functionalization of the quinoline core. Research has demonstrated the successful borylation of quinoline derivatives at the C8 position using a heterogeneous iridium catalyst system. nih.gov This system is based on a silica-supported cage-type monophosphane ligand (SMAP). nih.gov The ability to introduce a boryl group at a specific position is highly valuable, as this group can be subsequently converted into a wide array of other functional groups through cross-coupling reactions. nih.gov While this specific methodology targets the C8 position, it highlights the potential for developing catalytic systems for the selective borylation of other positions on the quinoline ring of substrates like this compound. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trihaloisocyanuric acid |

| 8-Hydroxyquinoline |

| Molecular Bromine |

| 5-Bromo-8-hydroxyquinoline |

| 5,7-Dibromo-8-hydroxyquinoline |

| 8-Aminoquinoline |

| N-Bromosuccinimide |

| 5-Bromo-8-aminoquinoline |

| Iridium |

| Silica (B1680970) |

Coordination Chemistry and Ligand Design Principles

8-Tert-butylquinoline as a Nitrogen-Donor Ligand

This compound functions as a nitrogen-donor ligand, a class of compounds that are fundamental in coordination chemistry due to their widespread applications in catalysis, medicine, and materials science. labinsights.nlmdpi.com The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to a metal center, which acts as a Lewis acid. libretexts.org This interaction forms a coordinate covalent bond, a key feature of coordination complexes. libretexts.org The basicity and steric environment of the nitrogen atom are critical factors that determine the stability and reactivity of the resulting metal complexes. mdpi.com

The presence of the tert-butyl group at the 8-position, ortho to the nitrogen atom, introduces significant steric bulk. This steric hindrance can influence the accessibility of the nitrogen donor atom, thereby affecting the kinetics and thermodynamics of complex formation. While sterically demanding ligands can sometimes hinder complexation, they can also be strategically employed to control the coordination number and geometry of the metal center, leading to unique catalytic activities or stabilizing reactive intermediates.

Metal Complexation Behavior with Transition Metals

The interaction of this compound with transition metals is a key area of interest. Transition metals, with their partially filled d-orbitals, can form a wide variety of coordination complexes with diverse geometries and electronic properties. chemrxiv.orgumn.edu The complexation of this compound with these metals is governed by a combination of electronic effects, related to the nitrogen atom's donor strength, and steric effects imposed by the bulky tert-butyl group.

Elucidation of Coordination Modes and Geometries

This compound typically acts as a monodentate ligand, binding to a metal center through its single nitrogen donor atom. However, the broader family of quinoline-based ligands can exhibit various coordination modes. For instance, 8-hydroxyquinolines are well-known chelating agents, binding to metal ions through both the nitrogen and the deprotonated hydroxyl group to form stable five-membered rings. nih.govmdpi.com While this compound itself lacks a secondary donor site for chelation, its derivatives can be designed to incorporate such functionality.

The geometry of the resulting metal complexes is heavily influenced by the steric profile of the this compound ligand. The bulky tert-butyl group can restrict the number of ligands that can coordinate to the metal center, often favoring lower coordination numbers. For example, in a square planar or octahedral complex, the tert-butyl groups of multiple this compound ligands would likely create significant steric clashes, potentially leading to distorted geometries or the formation of complexes with fewer ligands.

Influence of the Sterically Demanding Tert-butyl Group on the Coordination Environment

The sterically demanding tert-butyl group at the 8-position of the quinoline ring exerts a profound influence on the coordination environment of metal complexes. This steric hindrance is a critical design element in modern coordination chemistry, allowing for the fine-tuning of a metal's reactivity and selectivity. chemistrycongresses.ch

The bulkiness of the tert-butyl group can:

Limit the number of ligands: It can prevent the coordination of a large number of ligands around the metal center, thereby controlling the coordination number.

Create a specific pocket: The steric bulk can create a well-defined pocket around the metal's active site, influencing substrate access and the stereochemistry of catalytic reactions.

Stabilize low-coordination states: By preventing the approach of additional ligands, the tert-butyl group can stabilize coordinatively unsaturated metal centers, which are often highly reactive catalytic species.

Influence reaction rates: The steric hindrance can affect the rate of ligand substitution reactions and other dynamic processes occurring at the metal center.

An example of how steric effects can be strategically utilized is seen in the design of palladium catalysts for aerobic oxidation, where bulky ligands on a biquinoline framework were used to prevent the formation of inactive catalyst species. nsf.gov While this example does not directly involve this compound, it highlights the principle of using steric bulk to control catalytic performance.

Design and Synthesis of this compound-Derived Ligands

The this compound scaffold serves as a valuable building block for the design and synthesis of more complex ligands with tailored properties. chemistrycongresses.chrsc.org By chemically modifying the quinoline ring, researchers can introduce additional donor atoms or functional groups to create multidentate or hybrid ligands.

Hybrid Ligand Systems (e.g., Phosphine-Quinoline)

A significant area of ligand design involves the creation of hybrid ligands that combine different types of donor atoms. rsc.org A prime example is the development of phosphine-quinoline ligands. These ligands incorporate both a "hard" nitrogen donor from the quinoline moiety and a "soft" phosphorus donor from the phosphine (B1218219) group. This hard-soft combination can lead to unique coordination properties and reactivity patterns in metal complexes, making them attractive for applications in catalysis.

Chelating Architectures Incorporating the this compound Scaffold

Chelating ligands, which bind to a metal ion through two or more donor atoms, generally form more stable complexes than their monodentate counterparts due to the chelate effect. nih.govlibretexts.org The this compound unit can be incorporated into larger molecular frameworks to create novel chelating architectures. nih.govrsc.org

For example, by linking two this compound units together with a suitable spacer, a bidentate N,N'-chelating ligand can be synthesized. The properties of such a ligand, including the "bite angle" (the N-Metal-N angle), would be influenced by the nature of the linker and the persistent steric hindrance from the tert-butyl groups. libretexts.org These designed ligands could find applications in various areas, from catalysis to the development of new materials with specific electronic or photophysical properties. The synthesis of such molecules can be achieved through various organic coupling reactions, building upon the foundational this compound structure.

Electronic and Steric Effects of the Tert-butyl Group on Ligand Performance

The performance of a ligand in a metal complex is fundamentally governed by a combination of its electronic and steric properties. In the case of this compound, the tert-butyl group, positioned at the C8-position adjacent to the nitrogen donor atom, exerts a profound influence on the ligand's coordination behavior. This influence stems from its dual nature: it is a bulky, sterically demanding group and also an electron-donating group through induction.

The tert-butyl group is one of the most sterically imposing substituents in organic chemistry. Its significant size creates a crowded environment around the nitrogen atom, which directly impacts the formation and stability of metal complexes. This steric hindrance can prevent the ligand from adopting an ideal coordination geometry, potentially leading to distorted bond angles and elongated bond lengths within the complex. In some cases, the steric clash may be so severe that it completely inhibits the formation of a complex that would otherwise be favorable with a less bulky ligand. google.com

Research comparing palladium(II) complexes of 8-methylquinoline (B175542) and benzo[h]quinoline (B1196314), which also features a sterically demanding group near the coordination site, demonstrates that such substituents can lead to strongly destabilizing interactions. rsc.org These interactions can make the formation of monomeric complexes less favorable and can influence the equilibrium between bridged-dimer and monomeric species in solution. rsc.org While the tert-butyl group is even larger than a methyl group, it is this significant steric profile that can be harnessed in ligand design to control regioselectivity and stereoselectivity in catalytic reactions. acs.org For instance, the bulky group can block certain coordination sites on the metal, directing incoming substrates to specific positions and thereby controlling the outcome of the reaction. acs.org

From an electronic standpoint, the tert-butyl group is a weak σ-donor. Through inductive effects, it increases the electron density on the quinoline ring system and, consequently, on the nitrogen donor atom. This enhanced electron-donating ability can strengthen the bond between the ligand and the metal center, particularly for electron-deficient metal ions. The increased electron density on the metal can, in turn, influence the reactivity of the complex. For example, in some catalytic cycles, a more electron-rich metal center may exhibit enhanced reactivity. researchgate.netnih.gov Conversely, in other mechanisms, such as those involving nucleophilic attack on the metal center, increased electron density can retard the reaction rate. researchgate.net

Detailed Research Findings

Detailed studies on substituted quinoline ligands have provided insights into how substituents modulate the properties of the resulting metal complexes. Although specific crystallographic and extensive quantitative data for this compound complexes are not widely available in the literature, findings from analogous systems provide a clear picture of the expected effects.

Steric Effects: Insights from Analogous Systems

The steric hindrance imposed by a substituent at the 8-position of a quinoline ring is a critical factor in its coordination chemistry. This is evident from studies on related ligands. For example, the crystal structure of a palladium(II) complex with benzo[h]quinoline, which presents a similar steric challenge to an 8-substituted quinoline, reveals significant structural distortions to accommodate the bulky ligand.

A comparison of equilibrium constants for the cleavage of a chloride-bridged palladium dimer by various quinoline ligands highlights the destabilizing effect of bulky 8-substituents.

| Ligand | Equilibrium Constant (K) for Dimer Cleavage | Steric Implication | Reference |

| Pyridine (B92270) | High | Low steric hindrance | rsc.org |

| 2-Methylpyridine | High | Moderate steric hindrance | rsc.org |

| 8-Methylquinoline | Low (requires large excess) | Significant steric hindrance | rsc.org |

| Benzo[h]quinoline | Very Low (no cleavage) | Very high steric hindrance | rsc.org |

| This table illustrates how increasing steric bulk at the 8-position of the quinoline ring hinders the ligand's ability to coordinate to the metal center, as shown by the decreasing equilibrium constant for the bridge-cleavage reaction of a palladium dimer. |

In the crystal structure of aqua(benzo[h]quinoline)[2-(dimethylaminomethyl)phenyl-N]palladium(II) perchlorate, the benzo[h]quinoline ligand is tilted to lessen the clash between its C10-hydrogen and the palladium center, resulting in a non-ideal coordination geometry. rsc.org The Pd-N-C bond angles of 111° and 131° reflect this distortion. rsc.org A similar, if not more pronounced, effect would be anticipated for the larger tert-butyl group at the 8-position.

Electronic Effects: Spectroscopic and Reactivity Data

The electron-donating nature of the tert-butyl group influences the electronic properties of the metal complex, which can be observed through spectroscopic techniques and reactivity studies. The rate of substitution reactions at a metal center is sensitive to the electronic environment created by the supporting ligands.

Studies on platinum(II) complexes have shown that electron-donating groups on the ligand can decrease the reactivity of the metal center towards nucleophilic substitution. researchgate.net However, in some palladium-catalyzed C-H functionalization reactions, electron-rich quinoline ligands have been found to accelerate the C-H activation step. scispace.com The use of a quinoline ligand bearing a tert-butyl group at the C-7 position led to a significant yield improvement in a γ-C–H olefination reaction, highlighting the beneficial electronic (and potentially steric) contribution of this group. nih.gov

The electronic effect of a substituent can be probed using techniques like IR spectroscopy of metal-carbonyl complexes. The CO stretching frequency (ν(CO)) is sensitive to the amount of electron density on the metal, which is influenced by the donor strength of other ligands. While specific data for an this compound carbonyl complex is not available, data for related phosphine ligands show a clear trend.

| Phosphine Ligand (in a Metal Carbonyl Complex) | ν(CO) (cm⁻¹) | Electronic Implication |

| P(OPh)₃ | High | Weak electron donor |

| PPh₃ | Medium | Moderate electron donor |

| P(cyclohexyl)₃ | Low | Strong electron donor |

| P(t-Bu)₃ | Very Low | Very strong electron donor |

| This table shows that stronger electron-donating ligands lead to a lower C-O stretching frequency, indicating more electron density on the metal center which engages in stronger back-bonding to the CO ligand. A similar, though less pronounced, trend would be expected for N-donor ligands like substituted quinolines. |

The stability of a metal complex is quantified by its formation constant (Kf) or stability constant (β). wikipedia.orglibretexts.org Higher values indicate stronger binding between the metal and the ligand. The electronic properties of the ligand are a key determinant of this stability. Electron-donating groups generally increase the basicity of the nitrogen atom, leading to the formation of more stable complexes with metal ions. scispace.com

| Metal-Ligand System | Log K₁ | Log K₂ | Metal Ion | Reference |

| [Zn(NH₃)]²⁺ | 2.37 | 2.44 | Zn(II) | wordpress.com |

| [Cd(NH₃)]²⁺ | 2.65 | 2.10 | Cd(II) | wordpress.com |

| [Cu(8-hydroxyquinoline)]⁺ | 12.8 | 11.6 | Cu(II) | scirp.org |

| [Zn(8-hydroxyquinoline)]²⁺ | 9.8 | 9.0 | Zn(II) | scirp.org |

| This table presents selected stability constants for different metal-ligand systems. The values are dependent on the nature of both the metal ion and the ligand. The introduction of an electron-donating tert-butyl group to a ligand like quinoline would be expected to increase its stability constant with a given metal ion, assuming steric factors do not dominate. |

Catalytic Applications of 8 Tert Butylquinoline Derivatives and Complexes

Design and Synthesis of 8-Tert-butylquinoline-Based Ligands for Catalysis

The design of ligands for catalysis often focuses on modulating the steric and electronic environment around the metal center to achieve desired reactivity and selectivity. The introduction of a bulky tert-butyl group at the 8-position of the quinoline (B57606) ring is a strategic approach to create sterically hindered ligands. This steric bulk can influence the coordination geometry of the metal complex, promote reductive elimination, and prevent catalyst deactivation pathways such as the formation of inactive dimers.

The synthesis of this compound itself can be challenging. However, methods for the preparation of substituted quinolines can be adapted. For instance, the catalytic hydrogenation of 8-tert-butylquinaldine over platinum in trifluoroacetic acid has been reported. nih.gov More broadly, the synthesis of functionalized quinoline ligands often involves cross-coupling reactions to introduce desired substituents. For example, palladium-catalyzed Buchwald-Hartwig amination has been employed to synthesize 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives from 5-bromo-8-benzyloxyquinoline using sterically demanding phosphine (B1218219) ligands. ias.ac.in While not directly involving this compound, this demonstrates a viable synthetic strategy for functionalizing the quinoline core.

Homogeneous Catalysis Mediated by this compound Complexes

The unique steric and electronic properties of this compound and its derivatives make them potentially valuable ligands in a range of homogeneous catalytic reactions. This section details their application in palladium- and scandium-catalyzed transformations.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of transformations relying on the design of effective ancillary ligands. Quinoline-based ligands have been shown to be effective in various palladium-catalyzed reactions.

While the direct application of this compound as a ligand in major cross-coupling reactions like the Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions is not extensively documented in the literature, the principles of ligand design in these reactions suggest a potential role for sterically hindered quinolines.

In the Buchwald-Hartwig amination , the use of bulky and electron-rich phosphine ligands is crucial for high catalytic activity, as they promote the formation of monoligated palladium species and facilitate reductive elimination. wikipedia.org Research on the amination of 5-bromo-8-benzyloxyquinoline has shown that sterically demanding phosphine ligands are effective for this quinoline derivative. ias.ac.in This suggests that quinoline-based ligands themselves, particularly those with significant steric bulk like this compound, could potentially play a role in facilitating such couplings, although this remains to be experimentally verified.

For the Suzuki-Miyaura coupling , sterically hindered biarylphosphine ligands are known to be highly effective, especially for challenging substrates. rsc.orgresearchgate.net The rationale is that the steric bulk accelerates the rate-limiting transmetalation step and subsequent reductive elimination. While there is a lack of direct studies employing this compound ligands, the successful use of other sterically demanding ligands in the coupling of quinoline derivatives points towards the potential of the this compound framework. researchgate.net

In the Heck reaction , ligand properties also play a critical role in controlling selectivity and efficiency. ntu.edu.sg The use of quinoline derivatives as substrates in Heck reactions is well-established, and in some cases, quinoline-based ligands have been employed. For instance, 8-methylquinoline-based dimeric palladacycles have been tested as catalysts in the Heck reaction of haloarenes with allenes. griffith.edu.au The steric hindrance provided by an 8-tert-butyl group could potentially influence the regioselectivity and stability of the catalytic species in similar transformations.

The field of C-H activation has seen significant advancements through the development of specialized ligands. Quinoline-based ligands have emerged as a privileged class for directing and promoting various palladium-catalyzed C-H functionalization reactions.

Arylation: Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position in the presence of an acidic solvent, providing a direct route to 8-arylquinolines. nih.govacs.org This reaction tolerates a range of functional groups on both the quinoline N-oxide and the iodoarene coupling partner. nih.gov The derivatization of these C8-arylated products has been demonstrated, highlighting their synthetic utility. nih.govacs.org In a broader context of ligand-enabled C-H arylation, a systematic study of pyridine (B92270) and quinoline derivatives for the γ-C(sp³)–H arylation of aliphatic amides revealed that while quinoline itself promoted the reaction, the introduction of an electron-donating group at the 8-position, such as a methoxy (B1213986) group, led to a decrease in yield. nih.gov This finding suggests that the electronic properties of the 8-substituent are a critical factor. More recently, C5-substituted 8-aminoquinolines have been developed as effective auxiliaries for enantioselective palladium-catalyzed arylation of C(sp³)–H bonds. nih.govacs.org

Olefination: Quinoline-based ligands have been found to be crucial for the palladium-catalyzed ortho-C–H olefination of phenylacetic amides with unactivated alkenes. rsc.orgrsc.org In this study, a tricyclic quinoline ligand bearing a tert-butyl group at the 6-position was identified as the optimal ligand, underscoring the potential benefits of sterically demanding quinoline frameworks in promoting C-H olefination. rsc.org Furthermore, quinoline-based ligands have been successfully employed in the palladium-catalyzed cascade β-C(sp³)–H olefination and annulation of alanine (B10760859) derivatives. mdpi.com

Carbonylation: The development of ligands for palladium-catalyzed C-H carbonylation has enabled the synthesis of various carbonyl-containing compounds. A quinoline-based ligand was instrumental in achieving the monoselective γ-C–H carbonylation of aliphatic acids, leading to the construction of all-carbon quaternary centers. acs.org This highlights the ability of quinoline ligands to control selectivity in complex carbonylative transformations. Palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has also been used to synthesize quinoline-6-carboxamides and quinoline-6-glyoxylamides, with the selectivity being highly dependent on the ligand and carbon monoxide pressure. mdpi.com A palladium-catalyzed dual C-H carbonylation of diarylamines has also been developed to produce acridones, which are structurally related to quinolines. ntu.edu.sg

The following table summarizes the key findings in palladium-catalyzed C-H functionalization where quinoline-based ligands have been influential.

| Reaction Type | Substrate | Ligand Type | Key Finding | Reference |

| C8-H Arylation | Quinoline N-oxide | None (acidic solvent) | High selectivity for the C8 position. | nih.govacs.org |

| γ-C(sp³)–H Arylation | Aliphatic amide | 8-Methoxyquinoline | Decreased yield compared to unsubstituted quinoline. | nih.gov |

| ortho-C–H Olefination | Phenylacetic amide | 6-tert-Butyl-tricyclic quinoline | Optimal ligand for the transformation. | rsc.org |

| γ-C–H Carbonylation | Aliphatic acid | Quinoline-based ligand | Enabled monoselective carbonylation to form quaternary centers. | acs.org |

Cross-Coupling Transformations (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Heck)

Scandium-Catalyzed Transformations

While less common than palladium catalysis, scandium-based catalysts have shown unique reactivity in certain organic transformations.

Recent research has demonstrated the (Z)-selective isomerization of 1,1-disubstituted alkenes to trisubstituted (Z)-alkenes via a scandium-catalyzed allylic C–H activation. rsc.orgmdpi.com A key factor in the success of this transformation is the use of a sterically demanding half-sandwich scandium catalyst in combination with a bulky quinoline compound. Specifically, 2-tert-butylquinoline (B15366439) was found to be crucial for this reaction. rsc.orgmdpi.com Deuterium-labeling experiments and DFT calculations revealed that the 2-tert-butylquinoline not only facilitates the C=C bond transposition through a hydrogen shuttling mechanism but also governs the regio- and stereoselectivity due to the steric hindrance of the tert-butyl group. rsc.orgmdpi.com This protocol allows for the efficient and selective synthesis of a variety of synthetically challenging (Z)-trisubstituted alkenes. rsc.orgmdpi.com

It is important to note that the literature specifically identifies 2-tert-butylquinoline as the effective ligand for this scandium-catalyzed isomerization. There is currently no available research demonstrating the use of This compound in this specific transformation. The positional difference of the bulky tert-butyl group would significantly alter the steric environment around the scandium center, and its effect on the reaction's regio- and stereoselectivity would require dedicated investigation.

The table below highlights the key parameters of the scandium-catalyzed alkene isomerization.

| Catalyst System | Substrate | Product | Key Ligand Feature | Reference |

| Half-sandwich Scandium Complex + 2-tert-butylquinoline | 1,1-Disubstituted Alkenes | (Z)-Trisubstituted Alkenes | Steric bulk of the 2-tert-butyl group controls regio- and stereoselectivity. | rsc.orgmdpi.com |

Asymmetric Catalysis Using Chiral this compound Derivatives

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of single-enantiomer compounds essential for pharmaceuticals and materials science. researchgate.net Quinoline derivatives are a significant class of N-heterocyclic compounds that have been incorporated into various privileged chiral ligands and catalysts. wikipedia.org While specific examples focusing exclusively on chiral derivatives of this compound as the primary ligand are not extensively documented in peer-reviewed literature, the principles of asymmetric catalysis using substituted quinolines are well-established. Chiral ligands based on the quinoline scaffold are utilized in a variety of metal-catalyzed reactions, including hydrogenation and C-H activation, to create stereogenic centers with high enantioselectivity. researchgate.netresearchgate.net

The strategic placement of substituents on the quinoline ring is critical for inducing chirality and influencing catalytic outcomes. For instance, chiral ruthenium catalysts have been successfully used to convert 8-substituted quinolines into chiral 5,6,7,8-tetrahydroquinolines with high enantiomeric ratios (up to 91:9 er). researchgate.net Similarly, chiral phosphoric acids, often derived from scaffolds like BINOL, have proven highly effective as organocatalysts for the asymmetric transfer hydrogenation of various quinoline substrates, achieving excellent enantioselectivities for both 2-aryl- and 2-alkyl-substituted products. umb.edu In one study, the use of a double axially chiral phosphoric acid catalyst afforded up to 98% enantiomeric excess (ee) in the hydrogenation of quinolines. umb.edu

The introduction of a bulky tert-butyl group at the 8-position of a chiral quinoline ligand would be expected to impart significant steric influence on the catalytic pocket. This can be illustrated by palladium-catalyzed C–H olefination of 8-phenylquinoline, where a novel chiral spirophosphoric acid was used to synthesize axially chiral quinoline-derived biaryls with up to 98% ee. beilstein-journals.org The design of such catalysts, where chirality is introduced either through a chiral backbone fused to the quinoline or by creating atropisomerism, is a common strategy.

The following table summarizes results from the asymmetric transfer hydrogenation of 2-methylquinoline (B7769805) using various tethered Ru(II) catalysts, demonstrating how catalyst structure influences conversion and enantioselectivity. Although these ligands are not this compound derivatives, the data exemplify the performance of chiral quinoline-related systems in asymmetric catalysis.

Table 1: Asymmetric Transfer Hydrogenation of 2-Methylquinoline

This table is interactive. You can sort and filter the data.

| Catalyst Type | Enantiomeric Excess (ee %) | Configuration | Reference |

|---|---|---|---|

| Monomer | 80 | R | dicp.ac.cn |

| Monomer | 29 | R | dicp.ac.cn |

| Monomer | 68 | R | dicp.ac.cn |

| Dimer | 43 | S | dicp.ac.cn |

| Dimer | 43 | R | dicp.ac.cn |

| Dimer | 44 | R | dicp.ac.cn |

| Dimer | 42 | R | dicp.ac.cn |

Conditions: 0.5 mol % of catalyst, 5:2 formic acid/triethylamine azeotrope, 28 °C, 24 h. Data sourced from a study on tethered Ru(II) catalysts. dicp.ac.cn

Mechanistic Studies of this compound-Catalyzed Reactions

Mechanistic studies are crucial for understanding and optimizing catalytic processes. For reactions involving this compound-based ligands, mechanistic investigations would focus on elucidating the role of the sterically demanding tert-butyl group and the nature of the quinoline-metal interaction throughout the catalytic cycle. mdpi.comiosrjournals.org

Role of Steric Bulk in Catalytic Selectivity and Efficiency

The tert-butyl group is one of the most sterically demanding substituents used in ligand design. Its presence at the 8-position of a quinoline ligand would project significant bulk in proximity to the metal's coordination sphere. This steric hindrance plays a critical role in controlling catalytic selectivity and efficiency.

Selectivity: By creating a sterically crowded environment around the catalytic active site, bulky ligands can dictate the trajectory of incoming substrates, favoring specific orientations that lead to a desired regio- or stereoisomer. For instance, in C-H functionalization reactions, a bulky ligand can block certain positions on a substrate, thereby directing the reaction to a less hindered site. nih.gov A proposed strategy for the nickel-catalyzed functionalization of quinoline suggested that a highly bulky N-heterocyclic carbene (NHC) ligand could prevent C3 functionalization through steric hindrance, thereby directing the reaction to the C4 position. mdpi.com Similarly, in asymmetric catalysis, the steric clash between the ligand, the substrate, and the metal center is often the primary factor determining enantioselectivity. umb.edu Studies on phosphoric acid catalysts for quinoline hydrogenation showed that increased steric effects of the catalyst led to higher enantioselectivity. umb.edu

Efficiency: The impact of steric bulk on catalytic efficiency (i.e., reaction rate or turnover number) can be complex. While excessive bulk can completely shut down a reaction by preventing substrate binding, optimized steric hindrance can enhance catalytic rates. For example, bulky ligands can prevent catalyst deactivation pathways such as dimerization. mku.ac.ke In a study of platinum(II) complexes, the presence of a tert-butyl group on the ligand was found to increase the reaction rate by a factor of about two, an effect attributed to the inductive flow of electron density toward the metal center. mku.ac.ke However, the study also concluded that in some systems, steric effects due to a constraining bridge were more significant than electronic effects. mku.ac.ke

The following table presents data on the arylation of isonicotinic derivatives, where the choice of a sterically hindered directing group was crucial for achieving mono-arylation over bis-arylation, highlighting the role of sterics in controlling selectivity.

Table 2: Influence of Steric Hindrance on Arylation Selectivity

This table is interactive. You can sort and filter the data.

| Directing Group | Outcome | Rationale | Reference |

|---|---|---|---|

| Sterically Hindered Amide | Mono-arylation | Steric bulk prevents a second arylation event. | nih.gov |

| Less Bulky Directing Group | Bis-arylation | Less steric hindrance allows for a second arylation. | nih.gov |

Data adapted from a study on the C-H functionalization of pyridines and quinolines. nih.gov

Ligand-Metal Interactions and Reaction Pathways

The catalytic cycle of any transition metal-catalyzed reaction is fundamentally governed by the interactions between the metal center and its ligands. sioc-journal.cnyork.ac.uk In complexes featuring an this compound ligand, the primary coordination would occur through the lone pair of electrons on the quinoline's nitrogen atom. vulcanchem.com This metal-ligand interaction is the first step in forming the active catalyst and influences the entire reaction pathway. sioc-journal.cn

The quinolin-8-yl moiety can act as a bidentate directing group, coordinating to a transition metal via both the ring nitrogen and a donor atom at the 8-position (e.g., the amide oxygen in 4-tert-butyl-N-(quinolin-8-yl)benzamide). vulcanchem.com This chelation creates a stable five-membered ring with the metal center, which is a common feature in many catalytic cycles involving 8-substituted quinolines. bendola.com This directed coordination is instrumental in C-H activation reactions, bringing the metal catalyst into close proximity with a specific C-H bond on the substrate, thereby facilitating its cleavage. nih.govvulcanchem.com

The reaction pathway often involves several key steps:

Ligand Coordination: The this compound ligand binds to the metal precursor.

Substrate Binding: The substrate coordinates to the metal center.

Key Mechanistic Step: This could be oxidative addition, migratory insertion, or reductive elimination, depending on the specific reaction. The electronic properties and steric bulk of the this compound ligand are critical at this stage. The tert-butyl group can influence the stability of intermediates and transition states. vulcanchem.com

Product Release: The final product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Mechanistic studies, such as kinetic analyses and isotopic labeling experiments, are employed to map these pathways. For example, in a rhodium-catalyzed alkylation of quinoline N-oxide, H/D exchange experiments confirmed that the C-H activation step proceeds via a concerted metalation-deprotonation (CMD) mechanism and identified this step as rate-limiting. mdpi.com The interaction between metal ions and ligands derived from 8-aminoquinoline (B160924) has been investigated using spectroscopic and theoretical methods, providing insight into the optimized structures and electronic properties of the resulting complexes. bendola.com

Spectroscopic and Analytical Characterization Methodologies in 8 Tert Butylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). uncw.edutsijournals.com

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy of 8-tert-butylquinoline reveals distinct signals for each of the non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on the aromatic quinoline (B57606) ring system typically appear in the downfield region (higher ppm values) due to the deshielding effect of the ring current. The tert-butyl group, on the other hand, exhibits a characteristic upfield signal due to its aliphatic nature.

The integration of the signals corresponds to the number of protons giving rise to that signal. For this compound, the tert-butyl protons would integrate to nine, while each of the aromatic protons would integrate to one. Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule, manifesting as splitting patterns (e.g., doublets, triplets).

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | - | 6H |

| tert-Butyl-H | 1.3 - 1.7 | s | - | 9H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. 'm' denotes a multiplet and 's' denotes a singlet.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The carbons of the aromatic quinoline ring appear at lower field (higher ppm), while the aliphatic carbons of the tert-butyl group are found at higher field (lower ppm). The quaternary carbon of the tert-butyl group and the carbon atom of the quinoline ring to which it is attached are also readily identifiable.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 120 - 150 |

| tert-Butyl (quaternary) | 30 - 40 |

| tert-Butyl (methyl) | 25 - 35 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further detailed structural information by correlating different nuclei. harvard.eduprinceton.eduyoutube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, revealing the connectivity of proton networks within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.edusdsu.eduemerypharma.com This allows for the unambiguous assignment of which proton is attached to which carbon in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.edusdsu.eduemerypharma.com HMBC is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, it would show a correlation between the tert-butyl protons and the C8 carbon of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of molecules. In this compound, NOESY could show a correlation between the tert-butyl protons and the proton at the 7-position of the quinoline ring, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. libretexts.orgcore.ac.uk It is a powerful tool for identifying the presence of specific functional groups.

In the IR spectrum of this compound, one would expect to see characteristic absorption bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

C=C and C=N stretching vibrations: The aromatic quinoline ring will exhibit several sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution pattern on the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C and C=N Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chemguide.co.ukwikipedia.org It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. chemguide.co.ukwikipedia.orglibretexts.orgnih.gov

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The mass of this ion corresponds to the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The most common fragmentation pathway for this compound involves the loss of a methyl group (CH₃) from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a prominent peak at M-15. Another significant fragmentation is the loss of the entire tert-butyl group. In the case of the parent quinoline molecule, a primary dissociation product is the C₈H₆˙⁺ fragment ion resulting from the loss of HCN. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. innovareacademics.in This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments. innovareacademics.inrsc.orgrsc.org For this compound, HRMS can confirm the molecular formula C₁₃H₁₅N by matching the experimentally measured exact mass to the theoretically calculated mass.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wisc.edu This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. wisc.edu For a molecule like this compound, obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. utoronto.caox.ac.uk

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. wisc.edu The pattern of diffracted X-rays is used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. wisc.edu While specific crystallographic data for this compound is not widely published, the structures of related quinoline derivatives have been extensively studied, providing a framework for understanding its likely solid-state conformation. mdpi.comrsc.org For instance, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) has been elucidated, offering insights into the geometry of the quinoline ring system. mdpi.com The determination of the crystal structure of a monomeric phenoxyl radical, 2,4,6-tri-tert-butylphenoxyl radical, also provides valuable data on the influence of the bulky tert-butyl group on molecular packing. rsc.org

The successful application of X-ray crystallography would provide a definitive structural model of this compound, confirming the connectivity of the tert-butyl group at the 8-position of the quinoline ring and revealing the planarity of the aromatic system and the orientation of the tert-butyl substituent.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. researchgate.netgoogle.com In the context of this compound research, various chromatographic methods are indispensable for assessing the purity of synthesized samples and for isolating the compound from reaction mixtures or natural sources. nih.govthegoodscentscompany.com

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. ijpsr.com In the analysis of quinoline derivatives, TLC is often employed to check the completion of a reaction or the effectiveness of a purification step. nih.govijpsr.com

The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel G) and a liquid mobile phase. ijpsr.comresearchgate.netceon.rs The choice of mobile phase is crucial for achieving good separation. For quinoline derivatives, various solvent systems can be used, often consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. beilstein-journals.org The separated components are visualized as spots on the TLC plate, often using a UV lamp or an iodine chamber. ijpsr.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification.

While TLC is primarily a qualitative technique, it provides valuable information for developing more sophisticated chromatographic methods like HPLC and GC. researchgate.net

Table 1: Thin Layer Chromatography Parameters for Quinoline Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel G plates | ijpsr.com |

| Mobile Phase | Binary solvent mixtures (e.g., hexane/ethyl acetate) | beilstein-journals.org |

| Visualization | UV light, Iodine chamber | ijpsr.com |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. sielc.com It offers higher resolution and sensitivity compared to TLC. researchgate.net For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used mode. researchgate.net

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS-compatible applications. sielc.comsielc.comsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.

The choice of column and mobile phase composition is critical for achieving optimal separation. sielc.comsielc.com For instance, a study on the separation of tert-butyl 8-quinolyl carbonate utilized a Newcrom R1 column, a reverse-phase column with low silanol (B1196071) activity, with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The detection is typically performed using a UV detector, as quinoline derivatives exhibit strong UV absorbance. sielc.com

Table 2: High-Performance Liquid Chromatography Parameters for Quinoline Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP) | researchgate.net |

| Stationary Phase | C18-bonded silica, Newcrom R1 | researchgate.netsielc.com |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric acid) | sielc.comsielc.com |

| Detection | UV Detector | sielc.com |

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. madison-proceedings.com It is widely used for purity assessment and for the analysis of complex mixtures containing alkylated quinolines. mdpi.comwitpress.com When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for structural confirmation. madison-proceedings.comwitpress.com

The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas, typically helium) and a liquid or solid stationary phase coated on the inside of a capillary column. madison-proceedings.comwitpress.com The choice of the capillary column is crucial for separating isomers and related compounds. A common stationary phase for this type of analysis is a nonpolar or mid-polar phase like DB-5MS (5% phenyl-methylpolysiloxane). madison-proceedings.com

The temperature program of the GC oven is optimized to achieve good separation of the components in a reasonable time. madison-proceedings.comwitpress.com For the analysis of quinoline, a typical temperature program might start at a lower temperature and ramp up to a higher temperature to elute all components. madison-proceedings.com The mass spectrometer detector provides characteristic fragmentation patterns for each compound, allowing for unambiguous identification. For quinoline, characteristic ion peaks are observed at m/z 129, 102, and 77. madison-proceedings.com Alkylated quinolines, like this compound, would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the tert-butyl group. witpress.com

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Quinoline Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) | madison-proceedings.comwitpress.com |

| Carrier Gas | Helium | madison-proceedings.com |

| Injector | Split/Splitless | madison-proceedings.com |

| Oven Program | Temperature gradient (e.g., 90°C hold, ramp to 260°C) | madison-proceedings.com |

| Detector | Mass Spectrometer (MS) | madison-proceedings.comwitpress.com |

| Characteristic Ions (Quinoline) | m/z 129, 102, 77 | madison-proceedings.com |

Theoretical and Computational Investigations of 8 Tert Butylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivityoregonstate.edu

The tert-butyl group at the C8 position of the quinoline (B57606) ring is a defining feature of this molecule, exerting profound steric and electronic effects. The bulkiness of this group creates significant steric hindrance around the peri-position, which can direct incoming reagents away from the C8-H bond and the nitrogen atom. researchgate.net

DFT studies on other substituted quinolines have shown that bulky substituents significantly influence reaction pathways. nih.gov For instance, in palladium-catalyzed C-H activation reactions of quinoline N-oxides, the regioselectivity is heavily dictated by both steric and electronic factors. nih.gov By analogy, the tert-butyl group in 8-tert-butylquinoline would be expected to sterically shield the nitrogen lone pair and the C8 position, potentially hindering coordination with metal catalysts or attack by bulky reagents at this site.

Electronically, the tert-butyl group is a weak electron-donating group through induction. This effect would slightly increase the electron density of the quinoline ring system, potentially activating it towards certain reactions. However, this electronic influence is often overshadowed by its powerful steric effects. scribd.com Computational models can quantify these competing effects by calculating transition state energies for reactions at different positions on the quinoline ring, thereby predicting the most likely sites of reaction.